molecular formula C28H38N2O8 B1249222 Herbimycin B

Herbimycin B

Cat. No.: B1249222
M. Wt: 530.6 g/mol
InChI Key: ZRACUXWBSYZVLW-LCXCNHHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Herbimycin B is a natural product found in Streptomyces hygroscopicus with data available.

Scientific Research Applications

Immune System Modulation

Herbimycin B has been explored for its potential in modulating the immune system. For instance, a study on the immune stimulatory effects of Echinacea purpurea preparations (EPP), which include this compound, found minimal effects on lymphocyte subpopulations in healthy volunteers. Oral administration of EPP slightly affected CD8+ T-lymphocytes and natural killer cells, although the physiological relevance of these findings was considered questionable (Schwarz et al., 2005).

Antimicrobial and Antitumor Activity

Studies on this compound also underscore its antimicrobial and antitumor properties. For instance, Bleomycin, a group of polypeptide antibiotics including this compound, has been used to treat various cutaneous neoplasms and has shown effectiveness against squamous cell carcinoma of the penis (Edsmyr, Andersson, & Esposti, 1980). However, it's worth noting that the study by (Edsmyr et al., 1980) emphasizes the need for further research, as the clinical application was limited to a small number of patients.

Diagnostic Imaging and Therapy

The application of this compound extends to diagnostic imaging and potential therapeutic use in cancer treatment. For instance, a study utilized an In-111-bleomycin complex, formed at low pH, to avoid in vivo instability and high bone marrow uptake. This study on head and neck cancer patients indicated that In-111-Bleomycin complex targets cancer and identifies metastatic spread, suggesting its potential application for adjuvant therapy in cancer treatment (Kairemo et al., 1996).

Immune Response in Autoimmune Diseases

This compound has also been implicated in studies focusing on autoimmune diseases. A notable study investigated the role of the mechanistic target of rapamycin (mTOR) in systemic lupus erythematosus (SLE). The study found that mTOR activation triggers IL-4 production and necrotic death of double-negative T cells in patients with SLE, highlighting the complex interplay between this compound-related compounds and immune response in autoimmune conditions (Lai et al., 2013).

Antimutagenic Properties

This compound has also been studied for its antimutagenic properties. A study highlighted that a traditional Chinese medicine mixture, which includes compounds related to this compound, exhibited resistance to chromosomal damage caused by Bleomycin, a mutagen. This suggests that this compound may improve genome stability, acting as a chromosome stabilizer (Gui-lan & Yang, 2005).

Properties

Molecular Formula

C28H38N2O8

Molecular Weight

530.6 g/mol

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

InChI

InChI=1S/C28H38N2O8/c1-15-10-19-13-20(31)14-21(25(19)33)30-27(34)16(2)8-7-9-22(36-5)26(38-28(29)35)18(4)12-17(3)24(32)23(11-15)37-6/h7-9,12-15,17,22-24,26,32H,10-11H2,1-6H3,(H2,29,35)(H,30,34)/b9-7-,16-8+,18-12+/t15-,17+,22+,23+,24-,26+/m1/s1

InChI Key

ZRACUXWBSYZVLW-LCXCNHHZSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C(C1)C2=O)/C)OC)OC(=O)N)\C)C)O)OC

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1)C2=O)C)OC)OC(=O)N)C)C)O)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1)C2=O)C)OC)OC(=O)N)C)C)O)OC

Synonyms

geldanamycin, 17-demethoxy-
herbimycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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